Ethyl 7-nitro-9-oxo-9h-fluorene-2-carboxylate
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Overview
Description
Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate is an organic compound with the molecular formula C16H11NO5 and a molecular weight of 297.26 g/mol . It belongs to the class of fluorene derivatives, which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate typically involves the nitration of 9-oxo-9H-fluorene-2-carboxylic acid followed by esterification with ethanol . The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and an acid catalyst for the esterification process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrofluorene derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other similar compounds such as:
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid methyl ester: Similar structure but different ester group.
2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid hexyl ester: Contains additional nitro group and different ester group.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and applications .
Properties
CAS No. |
92858-67-8 |
---|---|
Molecular Formula |
C16H11NO5 |
Molecular Weight |
297.26 g/mol |
IUPAC Name |
ethyl 7-nitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C16H11NO5/c1-2-22-16(19)9-3-5-11-12-6-4-10(17(20)21)8-14(12)15(18)13(11)7-9/h3-8H,2H2,1H3 |
InChI Key |
YJDCKMZMLUVESY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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